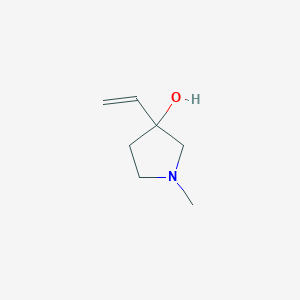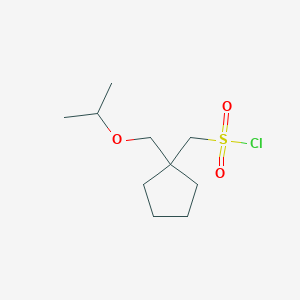![molecular formula C8H12O B13495540 6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
6-Methylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[3.3]heptan-1-one can be achieved through several methods. One common approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of 6-Methylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the methyl group.
Spiro[3.4]octan-1-one: A larger spirocyclic compound with an additional carbon in the ring structure.
Uniqueness
6-Methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it distinct from other spirocyclic compounds and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-methylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C8H12O/c1-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GAVHFDIGRBTDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



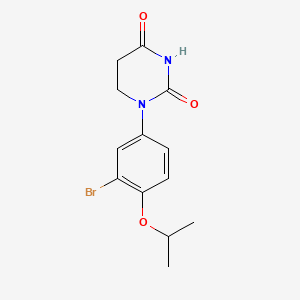
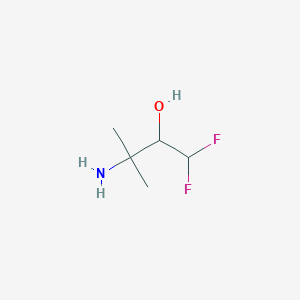
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
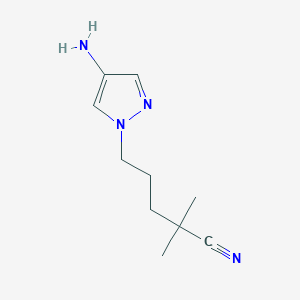
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
